molecular formula C13H14N4OS B5662029 5-{[2-(methylthio)pyridin-3-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

5-{[2-(methylthio)pyridin-3-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No. B5662029
M. Wt: 274.34 g/mol
InChI Key: IPVLIPYREMSZPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions, including the formation of transition metal complexes with 2-methylthio-5-(pyridylmethylidene)-3,5-dihydro-4H-imidazol-4-ones and their electrochemical study indicating the formation of tetrahedral coordination environments or polymeric structures based on the substituents and reaction conditions involved (Beloglazkina et al., 2005).

Molecular Structure Analysis

The molecular and crystal structures of related complexes have been elucidated through X-ray diffraction, revealing diverse coordination environments and bonding patterns indicative of the structural versatility of imidazo[4,5-c]pyridine derivatives (Majouga et al., 2004).

Chemical Reactions and Properties

Research into the reactivity of imidazo[4,5-c]pyridine derivatives has shown a wide range of chemical transformations. For example, the metal-catalyzed reactions enable the synthesis of various functionalized imidazo[1,2-a]pyridines and pyrimidines, showcasing the compound's versatility in forming diverse chemical structures (Rao et al., 2017).

Physical Properties Analysis

Studies on the physical properties, including the vibrational spectra and molecular structure, provide insight into the stability and structural dynamics of imidazo[4,5-c]pyridine derivatives. Detailed quantum chemical calculations and spectral analysis contribute to our understanding of these compounds' physical characteristics (Lorenc et al., 2008).

Chemical Properties Analysis

The chemical properties of imidazo[4,5-c]pyridine derivatives, including their electrochemical behavior and reactivity towards various reagents, have been extensively studied. These investigations reveal the compound's potential in synthesizing new materials and its role in forming complex molecular architectures (Cao et al., 2014).

properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-19-12-9(3-2-5-14-12)13(18)17-6-4-10-11(7-17)16-8-15-10/h2-3,5,8H,4,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVLIPYREMSZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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